molecular formula C17H22N6 B12826413 3,3'-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile

3,3'-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile

Cat. No.: B12826413
M. Wt: 310.4 g/mol
InChI Key: CCLDKYAPIZELCJ-UHFFFAOYSA-N
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Description

3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of two pyrazole rings connected by a methylene bridge and further substituted with dimethyl groups and propanenitrile chains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines or alcohols.

    Substitution: Amides or substituted nitriles.

Scientific Research Applications

3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity.

    3,5-Dimethyl-1-phenylpyrazole: Contains a phenyl group instead of the methylene bridge and propanenitrile chains.

    3,4-Dimethyl-1H-pyrazole: Differently substituted pyrazole with distinct chemical properties.

Uniqueness

3,3’-(Methylenebis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is unique due to its complex structure, which provides multiple reactive sites and the ability to form diverse derivatives. Its methylene bridge and propanenitrile chains offer additional functionalization possibilities compared to simpler pyrazole derivatives.

Properties

Molecular Formula

C17H22N6

Molecular Weight

310.4 g/mol

IUPAC Name

3-[4-[[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]methyl]-3,5-dimethylpyrazol-1-yl]propanenitrile

InChI

InChI=1S/C17H22N6/c1-12-16(14(3)22(20-12)9-5-7-18)11-17-13(2)21-23(15(17)4)10-6-8-19/h5-6,9-11H2,1-4H3

InChI Key

CCLDKYAPIZELCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCC#N)C)CC2=C(N(N=C2C)CCC#N)C

Origin of Product

United States

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